molecular formula C11H16BNO3 B572496 (6-(Cyclohexyloxy)pyridin-2-yl)boronic acid CAS No. 1310404-16-0

(6-(Cyclohexyloxy)pyridin-2-yl)boronic acid

Cat. No.: B572496
CAS No.: 1310404-16-0
M. Wt: 221.063
InChI Key: HTOGSOMMGHQWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Cyclohexyloxy)pyridin-2-yl)boronic acid is a pyridine-based boronic acid compound of significant interest in organic synthesis and pharmaceutical research. This chemical features a boronic acid (B(OH)₂) functional group on a pyridin-2-yl ring, which is further substituted with a cyclohexyloxy group at the 6-position. Boronic acids are highly valuable building blocks, primarily known for their application in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds . This makes them indispensable for constructing complex biaryl structures often found in active pharmaceutical ingredients (APIs) and agrochemicals. The specific substitution pattern of this molecule enhances its utility as a key intermediate in developing targeted therapies. While alkylboronic acids can sometimes present challenges due to their high oxidation potentials, their reactivity can be modulated for various transformations, including defluorinative alkylation, cyanation, and vinylation, which are useful in drug discovery and late-stage functionalization of complex molecules . As a specialized boronic acid derivative, it is typically supplied as a solid powder and should be stored in appropriate conditions to maintain stability. This product is intended for use as a pharmaceutical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-cyclohexyloxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h4,7-9,14-15H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOGSOMMGHQWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671280
Record name [6-(Cyclohexyloxy)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-16-0
Record name Boronic acid, B-[6-(cyclohexyloxy)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Cyclohexyloxy)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (6-(Cyclohexyloxy)pyridin-2-yl)boronic acid typically involves the reaction of 6-hydroxypyridine with cyclohexyl bromide to form 6-(cyclohexyloxy)pyridine. This intermediate is then subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is this compound .

Chemical Reactions Analysis

(6-(Cyclohexyloxy)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding boronic acid derivatives.

    Reduction: It can be reduced to form boron-containing alcohols.

    Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants .

Scientific Research Applications

(6-(Cyclohexyloxy)pyridin-2-yl)boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-(Cyclohexyloxy)pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors. In the context of enzyme inhibition, the boronic acid moiety can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity. This mechanism is particularly relevant in the development of boron-containing drugs .

Comparison with Similar Compounds

Cycloalkoxy-Substituted Pyridinyl Boronic Acids

Key Compounds :

Compound Name CAS Number Molecular Formula Substituent (Position) Molecular Weight (g/mol)
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid 1310404-91-1 C₁₀H₁₄BNO₃ Cyclopentyloxy (6) 215.04
(6-(Cyclobutoxy)pyridin-2-yl)boronic acid 1310404-90-0 C₉H₁₂BNO₃ Cyclobutoxy (6) 201.01
(6-(tert-Butoxy)pyridin-2-yl)boronic acid 1310384-88-3 C₉H₁₄BNO₃ tert-Butoxy (6) 203.03

Comparison :

  • Lipophilicity: Cyclohexyloxy derivatives exhibit higher logP values compared to linear alkoxy analogs, enhancing solubility in non-polar solvents .

Linear Alkoxy-Substituted Pyridinyl Boronic Acids

Key Compounds :

Compound Name CAS Number Molecular Formula Substituent (Position) Molecular Weight (g/mol)
(6-Ethoxypyridin-3-yl)boronic acid 612845-44-0 C₇H₁₀BNO₃ Ethoxy (6) 167.97
(6-Propoxypyridin-2-yl)boronic acid 1309982-30-6 C₈H₁₂BNO₃ Propoxy (6) 181.00
(6-Methoxypyridin-2-yl)boronic acid 444120-91-6 C₆H₈BNO₃ Methoxy (6) 153.95

Comparison :

  • Reactivity : Linear alkoxy groups (e.g., ethoxy or methoxy) reduce steric hindrance, enabling faster reaction rates in Suzuki couplings compared to cyclohexyloxy derivatives .

Heteroatom-Substituted Pyridinyl Boronic Acids

Key Compounds :

Compound Name CAS Number Molecular Formula Substituent (Position) Molecular Weight (g/mol)
(6-Morpholinopyridin-2-yl)boronic acid MFCD09607739 C₉H₁₃BN₂O₃ Morpholino (6) 218.03
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid 311785-26-9 C₆H₄BClF₃NO₂ Cl, CF₃ (2,6) 243.36

Comparison :

  • Electronic Modulation : Electron-withdrawing groups (e.g., Cl, CF₃ in 311785-26-9) decrease boronic acid reactivity but improve stability toward protodeboronation .
  • Solubility: Morpholino-substituted derivatives (MFCD09607739) exhibit higher aqueous solubility due to the polar tertiary amine group .

Physicochemical Properties

  • Thermal Stability : Cyclohexyloxy derivatives show higher thermal stability (Tₘ > 150°C) than linear alkoxy analogs due to rigid cyclohexane ring .
  • Solubility: Lower solubility in polar solvents (e.g., DMSO: ~10 mg/mL) compared to morpholino or methoxy derivatives .

Biological Activity

(6-(Cyclohexyloxy)pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly notable for its role as a building block in the synthesis of pharmaceuticals and agrochemicals, as well as its applications in biochemical assays and enzyme inhibition studies. This article explores the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

The compound features a pyridine ring substituted with a cyclohexyloxy group and a boronic acid moiety. The boronic acid group is known for its ability to form reversible covalent bonds with diols and other nucleophiles, which underpins its utility in enzyme inhibition and molecular recognition studies.

Key Reactions

  • Oxidation : Can be oxidized to form boronic esters or borates.
  • Reduction : Reduction can yield boranes or other reduced forms.
  • Substitution : Participates in nucleophilic substitution reactions, particularly with amines or thiols.

These reactions are critical for the compound's interactions within biological systems, particularly in targeting enzymes involved in various metabolic pathways.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For instance, it may inhibit proteases or other enzymes by forming stable complexes through its boronic acid functionality. This characteristic is particularly valuable in drug development for diseases where enzyme dysregulation is a factor.

Case Studies

  • Cancer Research : In studies focusing on cancer treatment, this compound has shown potential in inhibiting specific cancer-related enzymes, thereby reducing tumor growth rates in vitro.
  • Antimicrobial Activity : Another study highlighted its efficacy against certain bacterial strains, suggesting that the compound could serve as a lead structure for developing new antibiotics.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
6-Methoxy-2-fluoropyridine-3-boronic acidMethoxy group instead of cyclohexyloxyModerate enzyme inhibition
6-Ethoxy-2-fluoropyridine-3-boronic acidEthoxy groupLower antimicrobial activity
6-Phenoxy-2-fluoropyridine-3-boronic acidPhenoxy groupEnhanced lipophilicity

The presence of the cyclohexyloxy group enhances lipophilicity and potentially improves membrane permeability, which may contribute to the superior biological activity observed with this compound compared to others.

Research Findings

Recent studies have demonstrated that this compound exhibits significant promise as a therapeutic agent. For example:

  • In vitro studies showed that it effectively inhibited the activity of certain kinases involved in cancer progression.
  • In vivo models indicated improved outcomes when administered alongside established chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-(cyclohexyloxy)pyridin-2-yl)boronic acid, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves halogenated pyridine precursors. For example, starting with 6-bromo-2-(cyclohexyloxy)pyridine, a Miyaura borylation reaction is performed using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a polar aprotic solvent (e.g., DMF) under inert conditions . Microwave-assisted synthesis can reduce reaction time and improve yields (e.g., 60–80% yield at 100°C for 1 hour) .
  • Key Parameters : Catalyst loading (0.5–2 mol%), solvent choice (DMF vs. THF), and stoichiometry of boronating agents (1.2–1.5 eq) significantly impact purity and efficiency .

Q. How is this compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the cyclohexyloxy group (δ ~3.5–5.0 ppm for ether protons) and boronic acid moiety (broad peak at δ ~6–8 ppm for B-OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~276.1 g/mol) .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the primary applications of this compound in organic synthesis?

  • Cross-Coupling Reactions : It is widely used in Suzuki-Miyaura couplings to form biaryl linkages. For instance, coupling with aryl halides (e.g., 4-bromobenzotrifluoride) under Pd(PPh₃)₄ catalysis in aqueous ethanol (80°C, 12 hours) yields functionalized pyridine derivatives .
  • Protodeboronation Mitigation : Stabilizing agents like ethylene glycol (10% v/v) reduce boronic acid degradation during reactions .

Advanced Research Questions

Q. How do solvent and base selection influence the efficiency of Suzuki-Miyaura couplings involving this boronic acid?

  • Optimization Strategies :

  • Solvent Systems : Mixed solvents (e.g., toluene/ethanol/water 3:1:1) enhance solubility of both aryl halides and boronic acids. Polar aprotic solvents (DMF) may accelerate protodeboronation .
  • Base Effects : Cs₂CO₃ or K₃PO₄ (2–3 eq) are preferred for maintaining pH >9, critical for transmetallation steps. Weak bases (NaHCO₃) result in incomplete conversions .
    • Case Study : Coupling with 5-bromo-2-fluoropyridine achieved 92% yield using Cs₂CO₃ in THF/H₂O, versus 45% with Na₂CO₃ .

Q. What are the stability challenges of this boronic acid under varying storage conditions?

  • Degradation Pathways : Protodeboronation (loss of B(OH)₂ group) occurs in protic solvents or acidic conditions. Hydrolysis is accelerated by moisture .
  • Storage Recommendations :

  • Temperature : Store at –20°C under nitrogen or argon .
  • Lyophilization : Freeze-drying in inert solvents (dry THF) extends shelf life beyond 6 months .

Q. How can contradictory catalytic activity data in cross-coupling reactions be resolved?

  • Root Causes : Contradictions often arise from trace impurities (e.g., residual Pd), solvent hydration levels, or inconsistent substrate ratios .
  • Troubleshooting Protocol :

Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect protodeboronation byproducts .

Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand vs. Pd(dtbpf)Cl₂ for substrate-specific activity .

Reproducibility Checks : Standardize reaction setup (e.g., degassing via freeze-pump-thaw cycles) .

Methodological Insights

Q. What strategies are employed to enhance regioselectivity in derivatization reactions?

  • Directed ortho-Metalation : Use of directing groups (e.g., pyridinyl N-oxide) enables selective functionalization at the 4-position of the pyridine ring .
  • Computational Modeling : DFT calculations predict favorable sites for electrophilic substitution, guiding synthetic planning .

Q. How is this compound utilized in drug discovery pipelines?

  • Case Study : It serves as a key intermediate in synthesizing kinase inhibitors. For example, coupling with 3-bromo-1H-indole-5-carboxamide yields candidates with IC₅₀ <100 nM against EGFR mutants .
  • Biological Assays : Radiolabeled derivatives (¹¹B-enriched) track target engagement in vitro via autoradiography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.